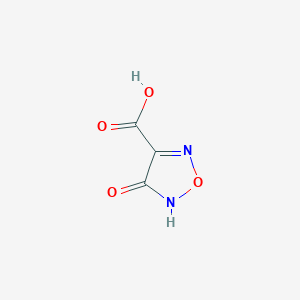

4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid

Overview

Description

This compound belongs to the class of organic compounds known as furazans . Furazans are compounds containing a furazan moiety, which consists of a five-membered aromatic ring with 1 oxygen and 2 nitrogen atoms at positions 2, 1, and 5, respectively .

Synthesis Analysis

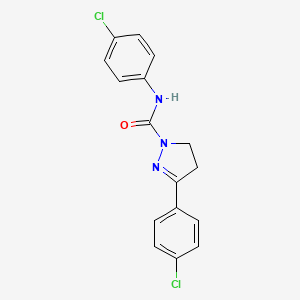

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . The general experimental procedure is the O -acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid (most commonly) in a suitable solvent, followed by cyclocondensation of the O -acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at RT .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid is characterized by a five-membered aromatic ring with 1 oxygen and 2 nitrogen atoms at positions 2, 1, and 5, respectively . The compound has a molecular weight of 130.059 and a chemical formula of C3H2N2O4 .Scientific Research Applications

Bioisoster of Carboxy Function in GABA Analogues

- Research Focus: 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid has been studied for its potential as a bioisoster of the carboxy function, particularly in compounds related to gamma-aminobutyric acid (GABA). The hydroxy-1,2,5-oxadiazolyl moiety has been synthesized and characterized in GABA analogues, showing weak agonist and partial agonist profiles at GABA(A) receptors. This research suggests its utility as a nonclassical bioisoster for the carboxyl group at GABA receptors (Lolli et al., 2006).

Heterocyclic Rearrangement in Organic Chemistry

- Research Focus: The compound has been involved in a series of transformations leading to the creation of 3,4-substituted 1,2,5-oxadiazoles. This demonstrates its role in the rearrangement and formation of new heterocyclic structures in organic chemistry (Potkin et al., 2012).

Bioisoster in Ionotropic Glutamate Receptors

- Research Focus: Its application extends to ionotropic glutamate receptors (iGluRs). Here, the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has been integrated into acidic alpha-aminocarboxylic acids, showing affinity at NMDA receptors and acting as agonists at AMPA receptors. This highlights its versatility as a bioisoster at various receptor types (Lolli et al., 2010).

Computational Analysis in Drug Design

- Research Focus: The compound has been the subject of computational studies to understand its structural and electronic features, particularly in its role as a bioisoster in GABA analogues. Such studies provide a theoretical basis for its use in drug design (Tosco & Lolli, 2008).

Synthesis and Pharmacological Activities

- Research Focus: Research has explored the synthesis of oxadiazoles, including 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid, for their potential pharmacological applications. The findings demonstrate a wide range of potential medicinal uses (Aggarwal et al., 2020).

Crystallography and Molecular Structure Analysis

- Research Focus: The crystal and molecular structures of derivatives of 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid have been determined through X-ray crystallography. This research aids in understanding its structural properties and potential applications in materials science (Willer et al., 2013).

Future Directions

The future directions for research on 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid could include further exploration of its synthesis, chemical reactions, and potential biological activities. As oxadiazoles have been found to have anti-infective properties , there may be potential for the development of new therapeutic agents based on this compound.

properties

IUPAC Name |

4-oxo-1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O4/c6-2-1(3(7)8)4-9-5-2/h(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRWUZLLHSXPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NONC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid | |

CAS RN |

66313-36-8 | |

| Record name | 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

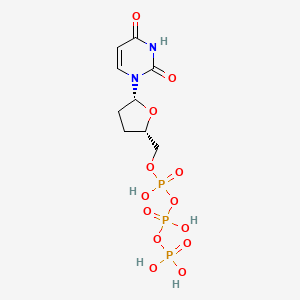

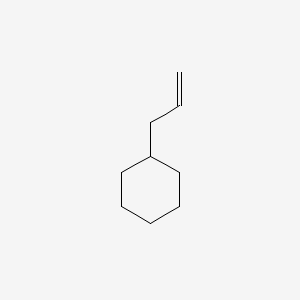

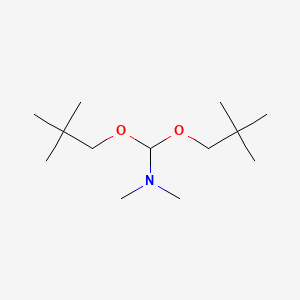

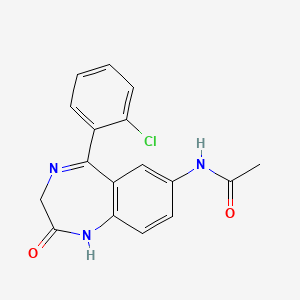

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[Cyclopentyl(phenyl)acetyl]oxy}-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium bromide](/img/structure/B1217952.png)